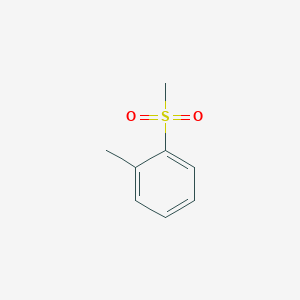

1-Methanesulfonyl-2-methylbenzene

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to numerous areas of chemical science. taylorandfrancis.com Their importance spans from the building blocks of life to advanced materials. nih.govwikipedia.org Nature abounds with these molecules; the amino acids methionine and cysteine, essential for protein structure and function, are prime examples. wikipedia.org In the realm of medicine, the discovery of sulfur-containing antibiotics like penicillin and sulfa drugs revolutionized the treatment of bacterial infections. wikipedia.org

Beyond their biological roles, organosulfur compounds are invaluable reagents in organic synthesis, enabling the construction of complex molecular architectures. nih.govbritannica.com They are also integral to the development of modern materials. For instance, polysulfones are high-performance polymers known for their thermal stability and durability, while polythiophenes exhibit electrical conductivity, finding use in electronics. britannica.com The diverse reactivity and properties of organosulfur compounds, stemming from the various oxidation states of sulfur, ensure their continued prominence in chemical research. nih.gov

Overview of Sulfone Chemistry within Aromatic Systems

Sulfones are a class of organosulfur compounds containing a sulfonyl functional group (R-S(=O)₂-R') where the sulfur atom is bonded to two oxygen atoms and two carbon atoms. wikipedia.org When this group is attached to an aromatic ring, it significantly influences the ring's chemical properties. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. wikipedia.org This property, however, makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when other activating groups are present.

The synthesis of aromatic sulfones is commonly achieved through the oxidation of the corresponding aromatic sulfides or sulfoxides. wikipedia.orgnih.gov Another prevalent method is the Friedel-Crafts-type reaction, where an aromatic compound reacts with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govgoogle.com The resulting aryl sulfones are often stable, crystalline solids. Their chemical versatility makes them useful as intermediates in organic synthesis, as well as key components in polymers, agrochemicals, and pharmaceuticals. nih.gov For example, certain polysulfone polymers are valued for their high strength and resistance to extreme temperatures and corrosion. wikipedia.org

Research Context and Rationale for Studying 1-Methanesulfonyl-2-methylbenzene

The specific compound this compound, also known as 2-(methylsulfonyl)toluene, provides a model system for investigating the influence of substituents on the properties and reactivity of aromatic sulfones. nih.gov The presence of the methyl group ortho to the methanesulfonyl group introduces steric and electronic effects that can be compared to its isomers, such as 1-methanesulfonyl-4-methylbenzene.

Research into this compound can elucidate how the proximity of the methyl group affects the electron-withdrawing nature of the sulfonyl group, the conformation of the molecule, and its reactivity in various chemical transformations. Such studies contribute to a more nuanced understanding of substituent effects in aromatic chemistry, which is crucial for designing molecules with specific electronic and steric properties for applications in materials science and medicinal chemistry. The compound and its derivatives are also noted in patent literature, suggesting their potential as intermediates in the synthesis of more complex molecules. nih.gov

Historical Perspectives on the Synthesis and Reactivity of Related Aromatic Methylsulfones

The synthesis of aromatic sulfones has been a subject of study for over a century. Early methods often involved the direct sulfonation of aromatic compounds with sulfuric acid, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride and subsequent reaction with an aromatic compound in a Friedel-Crafts reaction. wikipedia.orgacs.org The development of more efficient and milder methods has been a continuous effort in organic synthesis.

The oxidation of aryl sulfides to sulfones has also been a long-standing and widely used method. nih.gov Various oxidizing agents have been employed over the years, with ongoing research focusing on developing more sustainable and selective oxidation protocols.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-5-3-4-6-8(7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBQJUIDAWPMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471626 | |

| Record name | 1-methanesulfonyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23276-69-9 | |

| Record name | 1-methanesulfonyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methanesulfonyl 2 Methylbenzene and Analogues

Established Synthetic Pathways to Aryl Methylsulfones

Traditional methods for synthesizing aryl methylsulfones like 1-Methanesulfonyl-2-methylbenzene remain widely used due to their reliability and the accessibility of starting materials. These pathways typically involve the formation of the crucial carbon-sulfur bond through sulfonylation, the oxidation of a pre-existing sulfide (B99878), or various coupling strategies.

Direct sulfonylation of aromatic rings, a classic electrophilic aromatic substitution, is a fundamental method for introducing the sulfonyl group. In the context of synthesizing this compound, this would typically start with toluene (B28343).

The Friedel-Crafts reaction using methanesulfonyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) can be employed. However, this reaction with toluene preferentially yields the para-isomer, p-toluenesulfonyl chloride, due to the steric hindrance of the ortho position and the directing effect of the methyl group. quora.comnagwa.com A variation involves the sulfonation of toluene with sulfur trioxide (SO₃) to produce toluenesulfonic acids, which are then converted to the corresponding sulfonyl chloride and subsequently reduced and methylated, though this is a multi-step process. byu.edu For instance, sulfonating toluene with SO₃ can yield a mixture of isomers, with the para product being dominant (e.g., 84.8% para, 5.6% ortho, 9.7% meta). byu.edu

A more direct, albeit for an isomeric analogue, approach involves the C(sp³)–H sulfonylation of the methyl group in toluene derivatives. A silver-catalyzed reaction between toluene derivatives and α-amino acid sulfonamides can produce benzyl (B1604629) sulfones in moderate to high yields. oup.comoup.com This highlights a strategy for creating analogues where the sulfonyl group is attached to the benzylic carbon rather than the aromatic ring.

A patented process describes the reaction of an aryl compound with methanesulfonic anhydride (B1165640), catalyzed by trifluoromethanesulfonic acid, in a Friedel-Crafts reaction to produce the desired methylsulfonyl compound. google.com For example, this method was used to synthesize 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194). google.com

| Isomer | Distribution (%) |

|---|---|

| ortho-Toluenesulfonic acid | 5.6 ± 0.6 |

| meta-Toluenesulfonic acid | 9.7 ± 0.4 |

| para-Toluenesulfonic acid | 84.8 ± 1.0 |

One of the most common and straightforward methods for preparing aryl sulfones is the oxidation of the corresponding aryl sulfides or sulfoxides. researchgate.net For the synthesis of this compound, the precursor would be 2-methylphenyl methyl sulfide. This sulfide can be readily oxidized to the sulfone using a variety of oxidizing agents.

Common oxidants include hydrogen peroxide (H₂O₂), often in acetic acid, which can oxidize sulfides first to sulfoxides and then to sulfones upon further reaction. bohrium.com However, controlling the reaction to stop at the sulfoxide (B87167) stage can be challenging, as mixtures of sulfoxide and sulfone are often produced. bohrium.com Other powerful oxidizing agents that ensure complete oxidation to the sulfone include magnesium monoperoxyphthalate (MMPP), potassium permanganate (B83412) (KMnO₄), and Oxone® (potassium hydrogen persulfate). researchgate.netacs.org

The mechanism of oxidation, for example with dimethyldioxirane, has been studied in detail. The reaction generally proceeds via a single-step concerted mechanism, although in aqueous solvents, evidence suggests a two-step process involving a sulfonium (B1226848) betaine (B1666868) intermediate. rsc.org Asymmetric oxidation methods have also been developed to produce chiral sulfoxides, which can be subsequently oxidized to the achiral sulfone. orgsyn.org

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, reflux |

| Potassium Permanganate (KMnO₄) | Aqueous or organic solvent |

| Oxone® (KHSO₅) | Methanol/water |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane |

| Sodium Periodate (NaIO₄) | Often with a catalyst (e.g., RuCl₃) |

The formation of aryl sulfones via cross-coupling reactions represents a versatile strategy that avoids the direct sulfonylation of arenes or the oxidation of sulfides. These methods typically involve coupling an aryl electrophile with a sulfinate salt. To synthesize this compound, one could react an o-tolyl derivative with sodium methanesulfinate (B1228633).

A well-established method is the copper-catalyzed coupling of aryl halides (iodides or bromides) with sulfinic acid salts. acs.org For example, using a copper(I) iodide (CuI) catalyst with L-proline as a ligand allows the reaction to proceed at relatively low temperatures (80-95 °C) in DMSO, tolerating a wide range of functional groups. acs.org

Palladium-catalyzed coupling reactions are also prevalent. For instance, aryl boronic acids can be coupled with arylsulfonyl chlorides to form diaryl sulfones. organic-chemistry.org A related approach for methyl sulfones involves the palladium-catalyzed reaction of aryl halides with dimethyl sulfite (B76179), which serves as a source for the methylsulfonyl group. organic-chemistry.org Transition-metal-free methods have also been developed, such as the reaction of diaryliodonium salts with arylsulfinic acid salts, which can proceed efficiently to yield diaryl sulfones. organic-chemistry.org

Novel and Green Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing aromatic sulfones. These approaches often utilize transition-metal catalysis to enable novel bond formations or employ reaction conditions that minimize waste and energy consumption.

Transition-metal catalysis has revolutionized the synthesis of aryl sulfones, enabling C-H functionalization and cross-coupling reactions under milder conditions and with greater functional group tolerance than traditional methods. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-S bond formation. Protocols include the coupling of arylboronic acids with sulfonyl chlorides or the reaction of aryl halides with sulfinate salts. organic-chemistry.org A three-component, one-pot synthesis of arylalkynyl sulfones has been developed using a palladium catalyst, an aryl iodide, DABSO (a sulfur dioxide surrogate), and an ethynylbenziodoxolone (EBX) reagent. acs.org

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective alternative for synthesizing aryl sulfones. The coupling of aryl halides with sulfinic acid salts, often promoted by ligands like L-proline or N,N'-dimethylethylenediamine, is a robust method. acs.org Copper has also been used to catalyze the reaction of sulfonyl hydrazides with α-aryl-α-diazoesters to furnish α-carbonyl sulfones. rsc.org

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool, particularly for reactions involving functionalized sulfinates. A recently developed gold-catalyzed sulfonylation of aryl iodides allows for the synthesis of aryl sulfones bearing trifluoromethyl (CF₃), difluoromethyl (CHF₂), and methyl (CH₃) groups using their respective sodium sulfinates. acs.org This method is notable for its efficiency with aryl iodides bearing electron-donating groups, complementing other catalytic systems. acs.org

Silver-Catalyzed Reactions: Silver catalysis has been employed for direct C(sp³)-H sulfonylation of toluene derivatives to produce benzyl sulfones, which are structural analogues of aryl sulfones. oup.comoup.com

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(dba)₂ / XPhos | Aryl Bromide, Sulfone | α-Arylated Sulfone | organic-chemistry.org |

| CuI / L-proline | Aryl Halide, Sulfinic Acid Salt | Aryl Sulfone | acs.org |

| Au(I) / P,N-Ligand | Aryl Iodide, Sodium Methanesulfinate | Aryl Methyl Sulfone | acs.org |

| AgNO₃ / K₂S₂O₈ | Toluene Derivative, α-Amino Acid Sulfonamide | Benzyl Sulfone | oup.comoup.com |

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: Methanesulfonic acid has been shown to catalyze the one-pot condensation of β-naphthol with aldehydes in a solvent-free medium to produce benzoxanthenes, demonstrating its utility in solventless reactions. nih.gov Microwave-assisted nucleophilic substitution of alkyl halides with sulfinates in aqueous media provides a rapid and efficient route to sulfones, avoiding organic solvents. organic-chemistry.org

Biocatalytic Oxidation: The use of microorganisms presents a green alternative to chemical oxidants for converting sulfides to sulfones. Strains of fungi such as Aspergillus ochraceus and Penicillium funiculosum can oxidize alkyl aryl sulfides to the corresponding sulfones in high yield without the need for organic solvents and under mild conditions. orientjchem.org

Green Reagents and Sources: A three-component cross-coupling reaction has been developed for constructing aryl methyl sulfones using arylboronic acids, inorganic sodium metabisulfite (B1197395) (as an eco-friendly SO₂ source), and dimethyl carbonate (a green methylating agent). nih.gov This protocol provides a sustainable one-step method for accessing functionalized methyl sulfones. nih.gov Another approach utilizes visible light to induce a multicomponent reaction between arylazo sulfones, DABSO, and alcohols, catalyzed by CuI, to produce sulfonic esters under mild conditions, avoiding harsh reagents. rsc.org

Electrochemical Synthesis Routes to Sulfonated Compounds

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional redox reactions, as it replaces chemical oxidants or reductants with direct electron transfer at an electrode surface. nih.gov This approach offers a green and efficient pathway for activating sulfonyl compounds to generate radicals for various chemical transformations. nih.gov

Recent advancements have focused on the electrochemical generation of sulfonyl radicals from precursors like sulfonyl hydrazides and sulfinic acids (or their salts). nih.govresearchgate.net These radicals can then participate in reactions such as sulfonylation, cyclization, and other functionalizations. nih.gov For instance, an electrochemical method was developed for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides, where the formation of sulfonyl radicals was identified as a key mechanistic step. rsc.org The reaction conditions, particularly the applied current, could selectively yield either sulfinic or sulfonic esters. rsc.org

The electrosynthesis of sulfones, including vinyl sulfones and β-keto sulfones, can be achieved through the anodic oxidation of sulfinates, which allows for selective sulfonylation of alkenes without the need for transition metal catalysts or chemical oxidants. researchgate.net A patented method describes the continuous preparation of 1-(methylsulfonyl)-2-(phenylethynyl)benzene, an analogue of the target compound, using an electrochemical microchannel reactor. google.com This process involves the electrolysis of methyl(2-(phenylethynyl)phenyl)sulfane in a homogeneous solution, highlighting the industrial potential of electrochemical methods for producing sulfones with high efficiency and short reaction times. google.com The general principle involves the anodic oxidation or cathodic reduction of sulfonyl compounds to generate radicals that can initiate a variety of synthetic transformations. nih.gov

Below is a table summarizing various electrochemical approaches to sulfonated compounds.

| Precursor Type | Radical Generated | Typical Reaction | Key Features |

| Sulfonyl Hydrazides | Sulfonyl Radical | Sulfonylation, Cyclization | Green, efficient alternative to chemical oxidants. nih.govresearchgate.net |

| Sulfinic Acids/Salts | Sulfonyl Radical | Sulfonylation of Alkenes | Transition-metal-free, oxidant-free. researchgate.net |

| Thiols/Disulfides | N/A | Oxidative Coupling with Amines | Direct synthesis of sulfonamides. chemistryviews.org |

| Organic Halides | N/A | Reaction with SO₂ | Cathodic reduction yields organic sulfones. researchgate.net |

Sulfonylation of Alkenes and Alcohols

The direct sulfonylation of alkenes and the conversion of alcohols are fundamental strategies for synthesizing sulfones. A copper-catalyzed dehydrogenative methylsulfonylation of alkenes has been developed using sodium S-methyl thiosulfate (B1220275) (CH₃SSO₃Na) with a hypervalent iodine reagent. nih.gov This method effectively forms C-S bonds to produce allyl methyl sulfones and alkenyl methyl sulfones. nih.gov

Furthermore, catalyst-free methods have been established. One such approach involves the sulfonylation of activated alkenes with sulfonyl hydrazides in water, providing a mild and environmentally friendly route to mono-substituted ethyl sulfones with nitrogen gas as the only byproduct. rsc.org The direct halosulfonylation of alkynes with sulfonyl hydrazides or sodium sulfinates also provides a pathway to highly functionalized vinyl sulfones. nih.gov These reactions often proceed through a radical pathway, initiated by the homolytic cleavage of a sulfonyl iodide intermediate. nih.gov

Alcohols are common precursors for sulfone synthesis. They are typically converted into sulfonic esters, such as tosylates or mesylates, which serve as excellent leaving groups in nucleophilic substitution reactions. libretexts.org The conversion of an alcohol to a mesylate is achieved by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base. libretexts.orgwikipedia.org A key advantage of this step is that the C-O bond of the alcohol is not broken, meaning the stereochemistry at the carbon center is retained. libretexts.org The resulting mesylate can then be displaced by a suitable nucleophile to form the desired product.

A summary of these sulfonylation methods is presented below.

| Substrate | Reagent(s) | Product Type | Key Features |

| Alkenes | CH₃SSO₃Na, Hypervalent Iodine | Allyl/Alkenyl Methyl Sulfones | Copper-catalyzed C-H functionalization. nih.gov |

| Activated Alkenes | Sulfonyl Hydrazides | Mono-substituted Ethyl Sulfones | Catalyst-free, occurs in water. rsc.org |

| Alkynes | Sulfonyl Hydrazides, Iodine Source | β-Iodovinyl Sulfones | Regio- and stereoselective iodosulfonylation. nih.gov |

| Alcohols | Methanesulfonyl Chloride, Base | Mesylates (Sulfonate Esters) | Retention of stereochemistry; creates a good leaving group. libretexts.org |

Precursor and Intermediate Chemistry

Methanesulfonyl chloride (MsCl) is a fundamental reagent in organic synthesis, primarily used to introduce the methanesulfonyl (mesyl) group. wikipedia.org It can be prepared through various routes, including the reaction of methane (B114726) with sulfuryl chloride in a radical reaction or by treating methanesulfonic acid with thionyl chloride. wikipedia.orgorgsyn.orgrsc.orgsciencemadness.org

The principal application of MsCl is its reaction with alcohols to form methanesulfonates (mesylates). wikipedia.org This transformation is crucial because it converts a poorly leaving hydroxyl group into a highly effective mesylate leaving group, facilitating subsequent nucleophilic substitution and elimination reactions. libretexts.orgwikipedia.org This reaction is believed to proceed via the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org

MsCl also reacts readily with primary and secondary amines to yield methanesulfonamides. wikipedia.org These sulfonamides are chemically robust and resistant to hydrolysis, making them suitable as protecting groups for amines. wikipedia.org In the context of synthesizing this compound, a plausible route could involve the Friedel-Crafts sulfonylation of toluene with methanesulfonyl chloride, although direct acylation is more common. A more standard approach involves creating a different functional group on the aromatic ring that can then be converted to the methylsulfone group, often using MsCl to create an intermediate. For example, a phenol (B47542) could be converted to a mesylate, followed by further transformation.

Sulfinate derivatives, particularly alkali metal sulfinate salts like sodium methanesulfinate, are versatile and powerful precursors for the formation of sulfones. researchgate.netnih.gov They can act as strong nucleophiles to form C-S bonds. researchgate.net A classic method for synthesizing sulfones is the phase-transfer alkylation of arenesulfinate salts with alkyl halides. acs.org

Sulfinates are central to many modern sulfone synthesis strategies. An oxidation-free method allows for the generation of sulfinic acids and their salts from sulfone-substituted benzothiazole (B30560) derivatives under mild conditions. organic-chemistry.org Sodium sulfinates can also be used in radical reactions; for example, a novel route to aryl methyl sulfones was developed via the reaction between sodium sulfinates and di-tert-butyl peroxide in water, where water acts as both a green solvent and a reactant. researchgate.net

In a one-pot synthesis, methanesulfonyl chloride can be reduced by sodium sulfite to generate sodium methanesulfinate in situ. orgsyn.org This intermediate can then react with another reagent in the same pot. For example, its reaction with cyanogen (B1215507) chloride yields methanesulfonyl cyanide. orgsyn.org This demonstrates the utility of generating sulfinates from sulfonyl chlorides for subsequent transformations. The direct coupling of sodium sulfinates with aryl halides or boronates, often mediated by a transition metal catalyst, is a common method for constructing aryl sulfones. nih.govresearchgate.net

Sulfonyl chlorides are highly valuable intermediates in organic chemistry because they can be converted into a wide array of other sulfonyl derivatives. nih.gov While traditional methods for their synthesis often required harsh or toxic reagents, modern methods provide milder and more practical alternatives. nih.gov

A simple and rapid method involves the treatment of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to produce the corresponding sulfonyl chlorides or bromides in high yields. nih.govresearchgate.net Another approach is the oxidative chlorination of thiols. nih.gov Sulfonyl chlorides are generally reactive intermediates and are often prepared and used in one-pot procedures to synthesize sulfonamides or sulfonate esters. acsgcipr.org

The transformation of sulfonyl chlorides is a cornerstone of sulfur chemistry. Their reaction with amines or alcohols in the presence of a base is a standard protocol for preparing sulfonamides and sulfonate esters, respectively. nih.govacsgcipr.org For the synthesis of this compound, a relevant precursor would be 2-methylbenzenesulfonyl chloride. This could be synthesized from 2-methylthiophenol via oxidative chlorination or from toluene-2-sulfonic acid. This sulfonyl chloride could then be used in a coupling reaction or reduced to the corresponding sulfinate, which is then methylated to afford the final product.

Mechanistic Investigations of Reactions Involving 1 Methanesulfonyl 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity on the Methylbenzene Moiety

The orientation of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 1-methanesulfonyl-2-methylbenzene is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the methanesulfonyl group (-SO₂CH₃). The methyl group is a weakly activating, ortho, para-directing group due to its inductive and hyperconjugative electron-donating effects. Conversely, the methanesulfonyl group is a strongly deactivating, meta-directing group owing to its powerful electron-withdrawing nature through both inductive and resonance effects.

When both an activating and a deactivating group are present on a benzene ring, the position of the incoming electrophile is primarily controlled by the activating group. In the case of this compound, the methyl group directs incoming electrophiles to the positions ortho and para to it. The available positions are C3, C4, C5, and C6.

Position 3: ortho to the methyl group and meta to the methanesulfonyl group.

Position 4: meta to the methyl group and para to the methanesulfonyl group. This position is deactivated by the sulfonyl group.

Position 5: para to the methyl group and meta to the methanesulfonyl group.

Position 6: ortho to the methyl group and ortho to the methanesulfonyl group. This position is sterically hindered and electronically deactivated.

Therefore, the primary sites for electrophilic attack are expected to be the C3 and C5 positions, which are activated by the methyl group and only subject to the deactivating influence of the sulfonyl group from a meta position. Steric hindrance from the adjacent methanesulfonyl group might slightly disfavor substitution at the C3 position compared to the C5 position. The C6 position is highly disfavored due to strong steric hindrance from both adjacent groups and the deactivating effect of the sulfonyl group. While the Hammett equation provides quantitative insights into substituent effects on reactivity, predicting the precise regioselectivity in di-substituted benzenes with competing directing effects often requires experimental verification. libretexts.org

Nucleophilic Substitution Reactions at the Sulfonyl Group

Nucleophilic substitution at the sulfur atom of the sulfonyl group is a characteristic reaction of sulfones and their derivatives. These reactions can proceed through different mechanistic pathways, influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions.

The chemistry of sulfonate esters often involves nucleophilic substitution where the sulfonate group acts as an excellent leaving group. sciencemadness.org These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.org In an Sₙ2 reaction, the nucleophile attacks the carbon atom attached to the sulfonate group in a single concerted step, leading to inversion of stereochemistry. ulethbridge.ca This pathway is favored for primary and less hindered secondary alkyl sulfonates. libretexts.orgulethbridge.ca In contrast, Sₙ1 reactions involve the formation of a carbocation intermediate and are more common for tertiary, allylic, and benzylic sulfonates where the carbocation is stabilized. libretexts.org Sₙ1 reactions typically lead to a mixture of enantiomers (racemization) if the starting material is chiral. libretexts.org

For nucleophilic substitution directly at the tetracoordinate sulfur atom of a sulfone like this compound, the situation is different. The reaction of arenesulfonyl chlorides with nucleophiles has been studied extensively. mdpi.comnih.gov These reactions can proceed through a direct displacement (Sₙ2-like) mechanism or an addition-elimination mechanism involving a pentacoordinate intermediate. nih.govmdpi.com The specific pathway is influenced by the nucleophile and the substituents on the aromatic ring. mdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides was found to proceed via a single transition state consistent with an Sₙ2 mechanism. nih.gov

The Hammett equation is a valuable tool for quantifying the effect of substituents on the rates and equilibria of reactions involving aromatic compounds. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to a substituent constant (σ) and a reaction constant (ρ).

A study on the kinetics of the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides in acetonitrile (B52724) demonstrated a good correlation with the Hammett equation. mdpi.comnih.gov The reaction exhibited a positive ρ-value of +2.02. nih.gov This positive value indicates that electron-withdrawing substituents on the benzene ring accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups slow down the reaction. mdpi.com

Another study involving a Hammett analysis of the elimination of styrene (B11656) from sulfilimines also showed positive ρ values, indicating a buildup of negative charge at the reaction centers in the transition state. acs.org These findings underscore the significant influence of electronic effects of substituents on the reactivity of the sulfonyl group.

| Substituent (X) in X-C₆H₄-SO₂Cl | σ Constant | Relative Rate (k/k₀) |

| p-OCH₃ | -0.27 | 0.16 |

| p-CH₃ | -0.17 | 0.35 |

| H | 0 | 1.00 |

| p-Cl | +0.23 | 2.82 |

| m-NO₂ | +0.71 | 26.3 |

| p-NO₂ | +0.78 | 44.7 |

| This table presents illustrative data on the effect of para- and meta-substituents on the relative rate of chloride exchange in arenesulfonyl chlorides, demonstrating the principles of the Hammett equation. The σ constants are standard Hammett parameters. libretexts.org |

Radical Reaction Pathways in Sulfonylation

Radical-mediated reactions provide an alternative and powerful approach for the formation of sulfonyl-containing compounds. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org The key step in many of these processes is the generation of a sulfonyl radical (RSO₂•). rsc.org

One common strategy involves the reaction of aryl radicals with sulfur dioxide (SO₂) or a surrogate. nih.govrsc.org The aryl radical can be generated from various precursors, such as diazonium salts or diaryliodonium salts, often under photoredox or electrochemical conditions. acs.orgacs.org The generated aryl radical then adds to SO₂ to form an arylsulfonyl radical. This sulfonyl radical can then participate in subsequent reactions, such as addition to alkenes or alkynes, to form a variety of sulfone products. rsc.orgnih.gov Mechanistic studies, including deuterium-labeling experiments, have confirmed the radical nature of these transformations. rsc.org

For example, a proposed mechanism for a radical-mediated sulfonylation involves the following steps:

Generation of an aryl radical from a suitable precursor.

Addition of the aryl radical to a source of sulfur dioxide to form an arylsulfonyl radical.

Addition of the arylsulfonyl radical to an unsaturated C-C bond (alkene or alkyne) to generate a carbon-centered radical.

Subsequent reaction of the carbon-centered radical to yield the final product, often through hydrogen atom abstraction or reaction with another radical species. nih.gov

Visible-light-activated processes have emerged as a particularly effective way to generate sulfonyl radicals under redox-neutral conditions, avoiding the need for harsh oxidants or reductants. rsc.org

Rearrangement Reactions and Isomerizations Involving the Sulfonyl Group

Aryl sulfones can undergo various rearrangement and isomerization reactions, often under specific conditions such as treatment with strong bases or under thermal or photochemical stimuli. One notable example is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl sulfone.

Research has shown that certain diaryl sulfones can undergo rearrangement upon metalation with a strong base like an organolithium reagent. For instance, the metalation of mesityl phenyl sulfone with n-butyllithium leads to a rearrangement to form a sulfinic acid derivative. acs.org Similarly, o-methyldiaryl sulfones have been shown to rearrange to o-benzylbenzenesulfinic acids. acs.org

The isomerization of the sulfonyl group itself is less common, but rearrangements involving the entire molecule are well-documented. For example, the rearrangement of arylsulfamates to para-sulfonyl anilines has been investigated. nih.govchemrxiv.org Mechanistic studies, including kinetic isotope effect experiments, suggest that these rearrangements can proceed through an intermolecular mechanism. nih.govchemrxiv.org

Desulfonylation reactions, which involve the cleavage of a carbon-sulfur bond in the sulfonyl group, can also be considered a form of rearrangement or transformation of the sulfone moiety. wikipedia.org These reactions are typically reductive in nature and can lead to the formation of alkanes or alkenes. wikipedia.org

Stereochemical Considerations in Synthetic Transformations of Sulfone Derivatives

The sulfonyl group, while achiral itself, can play a crucial role in controlling the stereochemistry of reactions occurring at adjacent or nearby carbon atoms. researchgate.net The development of stereoselective methods for the synthesis of chiral sulfones is an active area of research due to the importance of such compounds in medicinal chemistry and organic synthesis. rsc.org

Several strategies have been developed for the stereoselective synthesis of sulfone derivatives:

Palladium-catalyzed hydrosulfonylation: This method has been used for the stereoselective synthesis of allylic sulfones from cyclopropenes. rsc.org

Cobalt-catalyzed reactions: Stereoselective synthesis of 3-sulfone sugars has been achieved from glycals and sodium arylsulfinates using cobalt catalysis, resulting in excellent regioselectivity and stereoselectivity. tandfonline.com

Organocatalysis: The 1,2-sulfone rearrangement resulting from the nucleophilic addition to bis-activated vinyl sulfones can be promoted by various organocatalysts with moderate to excellent enantioselectivities. rsc.org

Asymmetric sulfonylation: The use of chiral catalysts, such as tetrapeptides, can mediate the enantioselective sulfonylation of diols. nih.gov

Radical reactions: Asymmetric radical additions to alkenes have been developed to synthesize enantioenriched β-chiral sulfones. acs.org

In reactions involving the conversion of an alcohol to a sulfonate ester, the stereochemistry at the carbinol center is typically retained because the reaction occurs at the oxygen atom, not the chiral carbon. youtube.com This allows for subsequent nucleophilic substitution reactions with predictable stereochemical outcomes. youtube.com The stereochemical integrity of the sulfonyl group itself is also a consideration in certain reactions, as demonstrated in stereochemical reaction cycles involving sulfoxides, sulfimides, and sulfoximides. acs.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Sulfone Activation

The sulfonyl group in this compound and related sulfone compounds is a powerful tool in synthetic organic chemistry, primarily due to its ability to activate adjacent carbon atoms. This activation facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds, which are fundamental transformations in the construction of complex organic molecules. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of protons on adjacent carbons (α-protons), enabling deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles to create new bonds. Furthermore, the sulfonyl group can act as a leaving group in elimination or substitution reactions, providing pathways to diverse molecular scaffolds.

Mechanistic Pathways in Sulfone-Mediated Bond Formation

Research into the reactivity of methyl sulfones has revealed detailed mechanistic pathways for bond formation. One significant application involves the deprotonation of the methyl group attached to the sulfone, followed by reaction with an electrophile to forge a new C-C bond.

A notable example is the one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin. nih.gov The process begins with the double deprotonation of the methyl sulfone using a strong base like n-butyllithium (n-BuLi) or, more effectively, a dialkylmagnesium reagent such as n-Bu₂Mg. This generates a dianionic species that attacks the electrophilic epoxide ring of epichlorohydrin. The reaction proceeds through a 3-sulfonylcyclobutanol intermediate. Subsequent activation of the alcohol with an agent like benzenesulfonyl chloride, followed by treatment with another equivalent of base, induces a transannular Sₙ2 reaction. nih.gov This final step forms the highly strained bicyclo[1.1.0]butane ring system. nih.gov

In the realm of carbon-heteroatom bond formation, sulfone groups play a critical role in the synthesis of nitrogen-containing heterocycles. For instance, the reaction between Morita-Baylis-Hillman (MBH) acetates and methanesulfonamide (B31651) demonstrates the utility of the sulfonamide moiety in aza-Michael reactions. nih.gov The proposed mechanism involves an aza-Michael-initiated Sₙ2'-SₙAr sequence. Initially, the sulfonamide anion attacks the activated alkene of the MBH acetate. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) where the newly formed nitrogen center displaces an adjacent activating group (like fluorine) on the aromatic ring to form a dihydroquinoline structure. nih.gov The methylsulfonyl group can subsequently be eliminated under thermal conditions to yield the fully aromatized quinoline. nih.gov

Research Findings and Data

Detailed studies have optimized reaction conditions to maximize the yields of these transformations. In the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane, a systematic evaluation of bases and activating agents was conducted to achieve high efficiency.

Table 1: Optimization of Reaction Conditions for 1-Sulfonylbicyclo[1.1.0]butane Synthesis nih.gov

| Entry | Base (Stage 1) | Activating Agent | Base (Stage 3) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi (2.2 equiv) | MsCl | n-BuLi (1.1 equiv) | 14 |

| 2 | n-Bu₂Mg (1.1 equiv) | BsCl | n-BuLi (1.1 equiv) | 64 |

| 3 | n-Bu₂Mg (1.1 equiv) | TsCl | n-BuLi (1.1 equiv) | 59 |

| 4 | n-Bu₂Mg (1.1 equiv) | NsCl | n-BuLi (1.1 equiv) | 41 |

| 5 | n-Bu₂Mg (1.1 equiv) | BsCl | KOt-Bu (1.1 equiv) | 51 |

| 6 | n-Bu₂Mg (1.1 equiv) | BsCl | NaH (1.1 equiv) | 26 |

This interactive table summarizes key findings from the optimization study. Yields were determined by ¹H NMR or are isolated yields. The optimized conditions (Entry 7) were achieved using n-Bu₂Mg as the initial base and benzenesulfonyl chloride (BsCl) as the activating agent, affording a 77% isolated yield. nih.gov

Similarly, the synthesis of tertiary dihydroquinoline sulfonamides from various MBH acetates and methanesulfonamide has been shown to be a high-yielding process under mild conditions.

Table 2: Synthesis of 1-Methanesulfonyl-1,2-dihydroquinolines nih.gov

| Entry | MBH Acetate Precursor (Substituents) | Product Yield (%) |

|---|---|---|

| 1 | R¹=H, R²=CO₂Et | 95 |

| 2 | R¹=H, R²=CN | 93 |

| 3 | R¹=F, R²=CO₂Et | 95 |

| 4 | R¹=F, R²=CN | 98 |

| 5 | R¹=Cl, R²=CO₂Et | 89 |

This interactive table presents the yields for the synthesis of various dihydroquinoline sulfonamides. The reactions were generally carried out using methanesulfonamide and K₂CO₃ in DMF at room temperature for 2 hours, demonstrating the efficiency and broad applicability of this C-N bond-forming reaction. nih.gov

These research findings underscore the versatility of the sulfonyl group in activating molecules for crucial bond-forming reactions, providing efficient and mechanistically distinct pathways to valuable chemical structures.

Catalysis in the Chemistry of 1 Methanesulfonyl 2 Methylbenzene

Catalytic Systems for the Synthesis of 1-Methanesulfonyl-2-methylbenzene and its Analogues

The primary method for synthesizing this compound is the Friedel-Crafts sulfonylation of toluene (B28343) with a methanesulfonyl source. The choice of catalyst is crucial for the yield and isomeric distribution of the product.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, traditionally employs strong Lewis acids to activate the sulfonylating agent. chemrxiv.org For the synthesis of aryl sulfones, reagents like sulfonyl chlorides or sulfonic anhydrides are reacted with aromatic compounds in the presence of a catalyst. psu.edu

The classic method for the methanesulfonylation of toluene uses methanesulfonyl chloride as the reagent and aluminium chloride (AlCl₃) as the catalyst. researchgate.net However, this approach suffers from significant drawbacks, including a low yield of only 52% and poor regioselectivity, producing an isomer mixture of ortho:meta:para (o:m:p) in a ratio of 53:14:33. researchgate.net Furthermore, the stoichiometric use of AlCl₃ leads to substantial chemical waste and effluent problems, as the catalyst cannot be easily recovered. researchgate.net

A variety of other Lewis acids have been investigated for sulfonylation reactions, including Boron trifluoride diethyl etherate (BF₃·OEt₂). rsc.orgrsc.org BF₃·OEt₂ is a versatile and widely used Lewis acid catalyst in organic synthesis due to its reactivity and stability at room temperature. bldpharm.com It functions by coordinating to the sulfonylating agent, enhancing its electrophilicity and facilitating the attack by the aromatic ring. While specific, high-yield examples for the synthesis of this compound using BF₃·OEt₂ are not prominently featured in comparative studies, its role as a potent Lewis acid makes it a viable, though perhaps not optimal, catalyst for this transformation. rsc.orgbldpharm.com

More contemporary research has focused on solid acid catalysts to overcome the limitations of traditional homogeneous Lewis acids. Zeolites, such as zeolite beta, and clays (B1170129) like Fe³⁺-montmorillonite have demonstrated higher activity and selectivity in the sulfonylation of aromatics. rsc.org For the methanesulfonylation of toluene, using methanesulfonic anhydride (B1165640) as the sulfonylating agent in conjunction with cation-exchanged zeolite beta catalysts provides significantly better yields and higher para-selectivity compared to the conventional AlCl₃ method. researchgate.netmdpi.com This highlights a shift towards more reusable and environmentally benign catalytic systems.

| Catalyst System | Sulfonylating Agent | Yield | Isomer Selectivity (o:m:p) | Reference |

| AlCl₃ | Methanesulfonyl chloride | 52% | 53:14:33 | researchgate.net |

| H-Zeolite β | Methanesulfonyl chloride | 14% | High para-selectivity (81% of product) | researchgate.net |

| Cation-exchanged Zeolite β | Methanesulfonic anhydride | Higher yields and para-selectivity than AlCl₃ | Predominantly para | researchgate.netmdpi.com |

| Amorphous silica-alumina | Methanesulfonic anhydride | up to 91% | 56:10:34 | researchgate.net |

| Fe³⁺-montmorillonite / Zeolite beta | Various sulfonylating agents | High activity | High para-selectivity for toluene | rsc.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) have emerged as promising heterogeneous catalysts due to their high porosity, tunable structures, and well-defined active sites. nih.govchemsrc.com These materials, formed by the self-assembly of metal ions or clusters and organic linkers, can be designed to facilitate a variety of chemical reactions, including sulfone synthesis. nih.gov

Copper-based MOFs, for instance, have been successfully employed as recyclable heterogeneous catalysts for the synthesis of β-sulfonylvinylamines through a direct C–S coupling reaction. nih.gov Similarly, coordination polymers incorporating sulfonic acid groups into their structure have been synthesized, demonstrating the compatibility of the sulfonyl moiety within these frameworks and their potential application in catalysis and proton conduction. proquest.comorganic-chemistry.org

While the direct synthesis of this compound using MOFs or CPs has not been extensively reported, their application in related sulfone syntheses suggests significant potential. The defined pore structures of MOFs could offer shape-selectivity, potentially controlling the regioselectivity of the Friedel-Crafts sulfonylation of toluene to favor the ortho-isomer (this compound) or the para-isomer. acs.org Furthermore, integrating metal–sulfur active sites directly into MOF architectures is a novel strategy that enhances catalytic performance in reactions like selective hydrogenation, showcasing the versatility of these materials. The development of MOF and CP catalysts remains an active area of research with the potential to provide highly efficient and selective routes to aryl sulfones.

The development of environmentally benign or "green" catalytic methods for sulfone synthesis is a major focus of modern chemistry. psu.edu These methodologies aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Key strategies in green sulfone chemistry include:

Organocatalysis : The use of small, metal-free organic molecules as catalysts. For example, 2,2,2-trifluoroacetophenone (B138007) can catalyze the selective oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂), a green oxidant, as the terminal oxidizing agent.

Novel Heterogeneous Catalysts : As mentioned, zeolites and clays offer recyclable and selective alternatives to traditional Lewis acids. rsc.org Recently, scientists have developed perovskite oxide catalysts with engineered oxygen vacancies that can produce sulfones from sulfides with 99% selectivity using molecular oxygen at a low temperature of 30°C. This represents a significant improvement in energy efficiency over conventional methods that require temperatures of 80-150°C.

Photocatalysis : Visible-light-induced reactions provide a mild and sustainable approach. A dual catalytic system using an organoboron photocatalyst and a nickel catalyst has been developed for the cross-coupling of aryl bromides with sodium sulfinates to form sulfones under white light irradiation. This method avoids the use of expensive and toxic heavy metal photocatalysts like iridium or ruthenium.

These green methodologies, while often demonstrated for general sulfone synthesis, provide a clear roadmap for developing more sustainable pathways to specific targets like this compound, either through the green oxidation of the corresponding sulfide (B99878) (methyl(o-tolyl)sulfane) or through innovative, catalyzed C-S bond formations.

This compound as a Ligand or Component in Catalytic Systems

While the sulfonyl group is strongly electron-withdrawing and generally considered to be a poor ligand for transition metals, recent research has shown that aryl sulfones can participate in catalytic cycles, often acting as directing groups or substrates in cross-coupling reactions. The oxygen atoms of the sulfone group possess lone pairs and can act as Lewis basic sites, allowing for coordination to a metal center, although this interaction is typically weak.

The presence of a nearby coordinating atom can facilitate the involvement of the sulfone in a catalytic reaction. For example, (hetero)aryl sulfones that have a coordinating group, such as a 2-pyridyl group, ortho to the sulfone can undergo intramolecular desulfonylative coupling under nickel catalysis. In these cases, the nitrogen atom of the pyridyl group acts as an anchor to the metal catalyst, facilitating the cleavage of the C-SO₂ bond. Similarly, the presence of a coordinating substituent on an aryl sulfone was found to be critical for a productive oxidative addition to a palladium catalyst in a cross-coupling reaction.

For this compound, the ortho-methyl group is not a strong coordinating group. Therefore, its ability to act as a ligand or directing group in the same manner as a pyridyl-substituted sulfone is limited. However, alkyl sulfones have been successfully used as electrophiles in nickel and palladium-catalyzed cross-coupling reactions, demonstrating that C-S bond activation in sulfones is a viable strategy for forming new C-C bonds. Thus, while this compound is unlikely to be a strong ligand itself, it could potentially serve as a substrate in desulfonylative cross-coupling reactions, where the entire methanesulfonyl group is replaced. psu.edu

Principles of Heterogeneous and Homogeneous Catalysis Applied to Sulfone Transformations

The synthesis and modification of sulfones rely on the principles of both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution.

Advantages : High activity and selectivity due to well-defined active sites at a molecular level. Reaction conditions are often milder.

Applications in Sulfone Chemistry : The traditional Friedel-Crafts sulfonylation using Lewis acids like AlCl₃ is a classic example. researchgate.net Modern homogeneous catalysis is dominated by transition-metal complexes, such as those of palladium, nickel, and copper, which are used for a wide variety of C-S and C-C bond-forming reactions to synthesize or functionalize sulfones. For instance, palladium complexes with specific phosphine (B1218219) ligands like Xantphos are crucial for the successful coupling of aryl halides with sulfinic acid salts to produce diaryl sulfones. Gold-catalyzed reactions can also involve sulfoxides and sulfones as part of the substrate.

Disadvantages : The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.

Heterogeneous Catalysis involves catalysts that are in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants.

Advantages : The main advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, which allows for catalyst recycling and continuous flow processes, making it highly suitable for industrial applications.

Applications in Sulfone Chemistry : Solid acids like zeolites and Fe³⁺-montmorillonite clay are used as heterogeneous catalysts for the Friedel-Crafts sulfonylation of aromatics like toluene. rsc.org These catalysts not only are reusable but can also impart shape-selectivity, influencing the product distribution. researchgate.netrsc.org The oxidation of sulfides to sulfones can be performed using catalysts supported on solid materials, such as silica.

Disadvantages : Heterogeneous catalysts can sometimes have lower activity or selectivity compared to their homogeneous counterparts due to a smaller number of active sites (only on the surface) and potential mass transfer limitations.

Elucidation of Catalytic Reaction Mechanisms in Sulfone Synthesis and Transformation

Understanding the reaction mechanism is critical for optimizing catalytic processes and designing new, more efficient catalysts.

In Friedel-Crafts Sulfonylation , the mechanism involves the activation of the sulfonylating agent by a Lewis or Brønsted acid. psu.edu The Lewis acid (e.g., AlCl₃) coordinates to an oxygen atom of the sulfonyl chloride or anhydride, increasing the electrophilicity of the sulfur atom. This is followed by an electrophilic aromatic substitution, where the arene (e.g., toluene) attacks the activated sulfur, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the aryl sulfone product. rsc.org

In Transition Metal-Catalyzed Cross-Coupling Reactions , the mechanisms are often complex catalytic cycles. For a nickel-catalyzed reductive coupling of an aryl sulfone with an aryl bromide, a proposed mechanism involves several steps:

Reduction : The Ni(II) precatalyst is reduced by a stoichiometric reductant (e.g., zinc powder) to generate an active Ni(0) species.

Oxidative Addition : The aryl sulfone undergoes oxidative addition to the Ni(0) complex, cleaving the C-SO₂ bond to form a Ni(II) intermediate. An X-ray crystal structure of such a complex has been isolated, providing strong evidence for this step.

Second Reduction and Oxidative Addition : The resulting Ni(II) complex is reduced to a Ni(I) species, which then undergoes a second oxidative addition with the aryl bromide to form a Ni(III) complex containing both aryl groups.

Reductive Elimination : The Ni(III) intermediate undergoes reductive elimination to form the new C-C bond of the biaryl product, regenerating a Ni(I) species that continues the catalytic cycle.

In Photocatalytic Sulfone Synthesis , the mechanism typically involves single-electron transfer (SET) events initiated by a photoexcited catalyst. For example, in a photo-nickel dual catalytic sulfonylation, the photocatalyst, upon absorbing light, becomes excited and transfers an electron to the nickel complex or the substrate, initiating a radical-based catalytic cycle that runs parallel to the nickel-catalyzed cross-coupling cycle.

These mechanistic insights, gained through kinetic studies, isolation of intermediates, and computational calculations, are invaluable for advancing the field of sulfone chemistry. psu.edu

Computational and Theoretical Studies on 1 Methanesulfonyl 2 Methylbenzene

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Methanesulfonyl-2-methylbenzene. These calculations provide a detailed picture of the molecule's electronic structure and conformational possibilities.

Detailed quantum chemical calculations are employed to explore the electronic characteristics of aromatic sulfone compounds. nih.govchalcogen.ro Methodologies like DFT, using functionals such as B3LYP with basis sets like 6-31G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive as it requires less energy to be excited. chalcogen.ro For related sulfonamide compounds, calculated HOMO and LUMO energies have been shown to confirm the occurrence of charge transfer within the molecule. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): MEP analysis is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. researchgate.net This allows researchers to understand how the molecule will interact with other species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov This method examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)). chalcogen.ro In similar molecules, NBO analysis has been used to confirm the presence of intramolecular charge transfer, which contributes to molecular stability. chalcogen.ro

Table 1: Representative Quantum Chemical Parameters Calculated for Aromatic Sulfones Note: This table is illustrative of the types of data generated in computational studies of sulfone compounds. Specific values for this compound require a dedicated computational study.

| Parameter | Typical Significance | Example Data Source |

|---|---|---|

| HOMO Energy | Electron-donating ability | nih.gov |

| LUMO Energy | Electron-accepting ability | nih.gov |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | chalcogen.ro |

| NBO Stabilization Energy (E(2)) | Strength of intramolecular hyperconjugative interactions | chalcogen.ro |

| MEP Minimum/Maximum | Sites for electrophilic/nucleophilic attack | researchgate.net |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. Molecular dynamics (MD) simulations are a powerful tool for this purpose, capturing the motion of atoms in a molecule over time. nih.gov By simulating the molecule in a given environment (e.g., in a solvent or in a vacuum), researchers can explore its potential energy surface and identify stable low-energy conformations. chemrxiv.org

This process is particularly valuable for flexible molecules, as it can reveal how they might change shape to bind to a biological target. nih.gov The validation of MD simulation results often involves comparing them with experimental data or assessing the stability of the simulation over a sufficient time period, which can range from picoseconds to nanoseconds. rush.edu While specific MD studies on this compound are not detailed in the searched literature, this methodology is standard for analyzing related compounds to understand their dynamic behavior. nih.govchemrxiv.org

Quantum chemistry calculations are instrumental in predicting spectroscopic properties, which can then be used to validate and interpret experimental results. nih.gov Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.gov These theoretical predictions serve as a powerful complement to experimental spectroscopy, aiding in the structural elucidation of newly synthesized compounds and providing a deeper understanding of their electronic structure. The accuracy of these predictions is often improved by comparing them with experimental data from known standards. nih.gov

Reaction Mechanism Predictions and Potential Energy Surface Mapping

Understanding the chemical reactivity of this compound involves mapping out the potential energy surface (PES) for its reactions. libretexts.org A PES is a multidimensional landscape that shows the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com By calculating the PES, chemists can identify the most likely pathways for a chemical reaction, including the structures of reactants, products, intermediates, and the transition states that connect them. researchgate.netresearchgate.net

The activation energy for a reaction can be determined from the height of the energy barrier of the transition state, which is crucial for predicting reaction rates. nih.gov This theoretical exploration of reaction mechanisms is vital for designing new synthetic routes or understanding the metabolic fate of a compound. Computational tools can trace the intrinsic reaction coordinate, which is the lowest energy path from reactants to products on the PES. researchgate.net This approach is fundamental for studying all types of chemical reactions, from simple isomerizations to complex multi-step processes. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For sulfone derivatives, QSAR studies have been successfully employed to design and predict the potency of new therapeutic agents, such as anti-HIV inhibitors. researchgate.net

In a typical QSAR study on indolyl aryl sulfones, for example, the biological activity (such as the concentration required to inhibit an enzyme by 50%, EC50) is taken as the dependent variable. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include physicochemical, electronic, and topological parameters. tandfonline.com Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed activity. researchgate.net

A successful QSAR model can identify the key molecular features that are either beneficial or detrimental to the biological activity. For instance, a model for indolyl aryl sulfone reverse transcriptase inhibitors indicated that descriptors related to hydrogen bonding and molecular shape play an important role in enzyme binding. These models are validated internally (e.g., using cross-validation) and externally with a test set of compounds to ensure their predictive power. tandfonline.comresearchgate.net

Table 2: Example of a QSAR Model for Indoyl Aryl Sulfone Derivatives Source: Adapted from studies on anti-HIV activity.

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (Correlation Coefficient) | 0.835 | Indicates a good fit of the model to the data |

| Q² (Cross-validated R²) | 0.780 | Measures the predictive ability of the model (internal validation) |

| R²pred (External Validation) | 0.830 | Measures the predictive ability on an external test set |

| Key Descriptors | nHBint, SaaNH, MDEO-11 | Represents number of hydrogen bond donors, shape, and electronic properties |

Molecular Docking and Ligand-Protein Interaction Studies Relevant to Biological Activity

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. Studies on various sulfone derivatives have used molecular docking to investigate their interactions with biological targets like fungal enzymes and HIV reverse transcriptase. nih.govnih.gov

The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov The results also provide a 3D model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions that stabilize the binding. nih.govacs.org For example, docking studies of aryl sulfone derivatives into the active site of fungal CYP51 showed that the phenyl sulfone group could form pi-cation interactions with the heme iron in the enzyme's active site. nih.gov These insights are invaluable for optimizing lead compounds to improve their potency and selectivity. acs.org

Table 3: Illustrative Molecular Docking Results for Sulfone Derivatives Note: This table represents typical data from docking studies of sulfone compounds against protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Aryl Sulfone | CYP51 (14α-sterol demethylase) | -34.87 to -42.43 | Pi-cation interaction with heme, hydrophobic interactions | nih.gov |

| Indolyl Aryl Sulfone | HIV Reverse Transcriptase | -39.18 to -43.21 | Stabilization of the enzyme's structure | nih.gov |

| Aryl Imidazolyl Urea | Acid Ceramidase (aCDase) | Not specified | Hydrophobic and potential π–π interactions | acs.org |

In Silico ADMET Profiling and Drug-likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its drug-likeness, is a critical step in the early stages of drug discovery. In the absence of direct experimental data for this compound, computational, or in silico, methods provide valuable predictions. These approaches utilize the chemical structure of a molecule to forecast its pharmacokinetic and pharmacodynamic behavior, thereby guiding further research and development efforts.

Detailed computational analyses, drawing upon established predictive models, have been employed to generate a theoretical ADMET profile for this compound. These predictions are based on the compound's fundamental physicochemical properties.

Predicted Physicochemical Properties

A foundational aspect of ADMET profiling is the determination of a compound's key physicochemical descriptors. These properties, computed from the molecular structure of this compound, are pivotal in predicting its behavior in a biological system. nih.gov

| Property | Value | Source |

| Molecular Weight | 170.23 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 170.04015073 Da | PubChem |

| Topological Polar Surface Area | 42.5 Ų | PubChem |

Drug-likeness Assessment

The concept of "drug-likeness" assesses whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using a set of rules derived from the analysis of successful oral medications. One of the most widely recognized set of guidelines is Lipinski's Rule of Five. nih.gov

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the computed properties of this compound, the compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral absorption.

| Lipinski's Rule | Value for this compound | Compliance |

| Molecular Weight | 170.23 g/mol | Yes |

| XLogP3 | 1.5 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

Further analysis using other drug-likeness predictors can provide a more nuanced understanding. The Bioavailability Radar, for instance, offers a graphical representation of a compound's suitability based on six key physicochemical properties. nih.govresearchgate.net For this compound, the predicted properties generally fall within the desired ranges for oral bioavailability.

Pharmacokinetic Predictions

In silico tools can also predict various pharmacokinetic parameters. For example, the topological polar surface area (TPSA) is a good indicator of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. The TPSA of this compound is 42.5 Ų, a value that suggests good intestinal absorption. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

1-Methanesulfonyl-2-methylbenzene as a Core Scaffold for Bioactive Molecules

The this compound structure serves as a fundamental building block, or scaffold, for the development of new bioactive molecules. nih.gov Its chemical properties allow for the strategic addition and modification of various functional groups, enabling chemists to create a diverse library of compounds for biological screening. The stability of the sulfone group is a key advantage, providing a robust framework that can withstand various physiological conditions. acs.orgdrugdiscoverynews.com This allows for the focused exploration of how different substituents on the benzene (B151609) ring and the methylsulfonyl group influence the molecule's interaction with biological targets.

The exploration of cyclic sulfones has also gained considerable attention due to their potential in developing novel active pharmaceutical ingredients. mdpi.com These cyclic variants offer a more rigid three-dimensional structure, which can lead to higher specificity and potency when interacting with biological receptors. mdpi.comnih.gov

Exploration of Sulfone Derivatives as Potential Drug Leads

The versatility of the sulfone group has led to the investigation of its derivatives as potential drug candidates for a wide range of therapeutic applications. researchgate.netnih.gov These compounds have shown promise in various areas, including antimicrobial, anticancer, and enzyme-inhibiting activities.

Antimicrobial Activities of Related Compounds (e.g., Antibacterial, Antifungal)

Derivatives of sulfones have demonstrated significant potential as antimicrobial agents. Studies have shown that certain sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties exhibit potent antibacterial activity against various pathogens. mdpi.comnih.gov For instance, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (B1261365) has shown promising results against Xanthomonas oryzae pv. oryzae, the pathogen responsible for rice bacterial leaf blight. mdpi.comnih.gov

The incorporation of sulfone and sulfonamide functionalities into other chemical structures, such as cage-like silsesquioxanes (POSS), has been shown to enhance antimicrobial efficacy, particularly against Gram-positive bacteria. acs.org This approach leverages the stability and lipophilicity of the POSS framework to improve interaction with microbial membranes. acs.org Additionally, some sulfone derivatives have exhibited antifungal activity against various fungal strains. researchgate.netmdpi.com

Table 1: Examples of Antimicrobial Activity of Sulfone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae | Good antibacterial activity | mdpi.comnih.gov |

| Sulfone and sulfonamide-POSS hybrids | Gram-positive bacteria | Enhanced antimicrobial efficacy | acs.org |

| Phthalyl substituted aryl sulfones | E. coli, S. aureus, S. typhii, A. niger, Penicillium sp., C. albicans | Antibacterial and antifungal activity | researchgate.net |

| Sulfone biscompound with 1,2,3-triazole moiety | Gram-negative and Gram-positive bacteria | Strong bactericidal effect | nih.gov |

Anticancer Properties and Proposed Mechanisms of Action

The anticancer potential of sulfone derivatives is a rapidly growing area of research. nih.govrsc.orgnih.gov These compounds have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and disrupt the cell cycle in various cancer cell lines. nih.govfrontiersin.org For example, novel vinyl sulfone derivatives have demonstrated potent anti-proliferative activity against a panel of cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. nih.gov The proposed mechanism for some of these vinyl sulfones involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

Furthermore, certain benzyl (B1604629) naphthyl sulfone derivatives have exhibited potent antineoplastic activity, suggesting that the sulfonyl group is crucial for enhancing this activity. rsc.org Studies have also explored the use of sulfone-containing compounds as potential treatments for specific cancers, such as bladder cancer. frontiersin.org

Table 2: Anticancer Activity of Selected Sulfone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference(s) |

| Vinyl sulfone derivatives | Various cancer cell lines | Tubulin polymerization inhibition, G2/M phase arrest, apoptosis induction | nih.gov |

| Benzyl naphthyl sulfone derivatives | HeLa cells | Induction of apoptosis | rsc.org |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 cells | Cytotoxic activity | nih.gov |

| Ag-SP-DNC (a silver coordination polymer) | Bladder cancer cells (MB49, T24) | Induction of cell cycle arrest and apoptosis | frontiersin.org |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibitors)

Sulfonamide-based compounds, which are closely related to sulfones, are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govacs.orgmdpi.comresearchgate.netnih.gov The inhibition of specific CA isoforms has therapeutic implications for conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comresearchgate.net

Researchers have synthesized and evaluated numerous sulfonamide derivatives for their inhibitory activity against different human CA isoforms (hCAs). nih.govmdpi.comnih.gov For instance, a series of sulfonylmethanesulfonamide derivatives were found to be potent inhibitors of human carbonic anhydrase II (CA-II). nih.gov Similarly, novel phthalazine (B143731) sulfonamide derivatives have shown significant inhibitory activity, particularly against hCA IX, an isoform associated with cancer. nih.gov The design of these inhibitors often involves a "three-tails" approach to improve the ligand's interaction with the enzyme's active site and enhance selectivity for specific isoforms. acs.org

Table 3: Inhibition of Carbonic Anhydrase by Sulfonamide Derivatives

| Derivative Class | Target Isoform(s) | Potency (IC50 or Ki) | Reference(s) |

| Sulfonylmethanesulfonamides | hCA II | IC50 of 3 nM for the most potent compound | nih.gov |

| Phthalazine sulfonamides | hCA I, hCA IX | More potent than reference drug acetazolamide (B1664987) against hCA IX and hCA I | nih.gov |

| Sulfonamides with imide moieties | hCA I, II, IX, XII | Ki values ranging from nanomolar to micromolar | mdpi.com |

| Sulfonamide derivatives of natural acids | hCA I, II | Inhibition at low nanomolar levels | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govacs.orgnih.govyoutube.comyoutube.com For sulfone derivatives, SAR studies focus on how different substituents on the aromatic ring and the sulfone group affect their potency and selectivity.

For example, in a series of 5-HT6 receptor antagonists, the size and shape of the molecule were found to be key determinants of potency, with more compact molecules exhibiting stronger antagonism. acs.org In the context of CRTh2 receptor antagonists, the presence of a methyl group in a specific position was found to be essential for achieving longer residence times on the receptor. nih.gov SAR studies on antitumor benzyl naphthyl derivatives revealed that sulfones generally exhibit the best antineoplastic activity compared to the corresponding sulfoxides and sulfides, highlighting the importance of the sulfonyl group. rsc.org These studies provide valuable insights for medicinal chemists to design more effective and targeted drug candidates.

Design Principles for Modulating Biological Activity and Selectivity

The design of new sulfone-based therapeutic agents is guided by several key principles aimed at optimizing their biological activity and selectivity. mdpi.com One fundamental approach is the use of bioisosteric replacement, where the sulfone group can act as a bioisostere for other functional groups, such as the carboxylic group, potentially improving properties like membrane permeability and metabolic stability. nih.gov